molecular formula C18H22N2O2 B14230595 N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide CAS No. 594857-58-6

N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide

Cat. No.: B14230595
CAS No.: 594857-58-6
M. Wt: 298.4 g/mol
InChI Key: DZESYFBOLFHBRJ-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide is a synthetic compound that combines the structural features of tryptamine and cyclohexanone. Tryptamine is a naturally occurring monoamine alkaloid found in plants, fungi, and animals, and is a precursor to several important neurotransmitters. Cyclohexanone is a key intermediate in the production of nylon and other industrial chemicals. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.

Preparation Methods

The synthesis of N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide typically involves the reaction of tryptamine with cyclohexanone under specific conditions. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the amine group of tryptamine and the carboxyl group of cyclohexanone . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or chromatography.

Chemical Reactions Analysis

N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form the corresponding alcohol.

    Substitution: The amide group can undergo nucleophilic substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying amide bond formation and reactivity.

    Biology: The compound is studied for its potential effects on neurotransmitter systems due to its structural similarity to tryptamine derivatives.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent and its effects on the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety may interact with serotonin receptors, while the cyclohexanone moiety could influence other signaling pathways. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of tryptamine and cyclohexanone, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

594857-58-6

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide

InChI

InChI=1S/C18H22N2O2/c1-13(21)20(15-6-8-16(22)9-7-15)11-10-14-12-19-18-5-3-2-4-17(14)18/h2-5,12,15,19H,6-11H2,1H3

InChI Key

DZESYFBOLFHBRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC1=CNC2=CC=CC=C21)C3CCC(=O)CC3

Origin of Product

United States

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